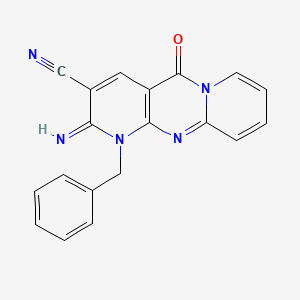

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile

Description

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile (hereafter referred to as the target compound) is a heterocyclic organic molecule featuring a triaza-anthracene core substituted with a benzyl group at the 1-position, an imino group at the 2-position, an oxo group at the 10-position, and a carbonitrile moiety at the 3-position. Its molecular formula is inferred as C₁₉H₁₃N₅O, with an average mass of ~328.34 g/mol and a monoisotopic mass of 328.1199 Da (calculated from SMILES: C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3) . The compound is commercially available for research purposes, such as biochemical assays targeting kinases, phosphatases, or other signaling pathways .

Properties

IUPAC Name |

7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O/c20-11-14-10-15-18(22-16-8-4-5-9-23(16)19(15)25)24(17(14)21)12-13-6-2-1-3-7-13/h1-10,21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCOXJEJQSVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C#N)C(=O)N4C=CC=CC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of benzylamine with a suitable diketone precursor, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling steps to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can introduce different substituents at specific positions on the anthracene ring.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can be carried out using hydrogen gas or metal hydrides like lithium aluminum hydride.

Substitution reactions often involve halogenation or nitration reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different chemical and physical properties.

Scientific Research Applications

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Table 2: Substituent Effects on Physicochemical Properties

Research Findings and Implications

Synthetic Accessibility :

- The benzyl group in the target compound is synthetically accessible via alkylation reactions, as seen in protocols using benzyl halides or alcohols (e.g., benzyl 4-formylpiperidine-1-carboxylate in ) .

- Analogs with tetrahydrofuran or pyridine substituents require specialized reagents, such as tetrahydrofurfuryl alcohol or pyridinylmethyl halides, increasing synthetic complexity .

Substituents like pyridine () or furan () may enhance binding to polar active sites, whereas benzyl groups favor interactions with hydrophobic domains .

Stability and Metabolism :

Biological Activity

1-Benzyl-2-imino-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry for its potential biological activities. This article presents a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C19H13N5O

- Molecular Weight : 327.34 g/mol

- CAS Number : 496799-83-8

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's imino and carbonitrile functional groups are believed to play critical roles in its reactivity and interaction with biomolecules.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Viability Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies using the MTT assay revealed that it effectively reduced cell viability in human colon cancer (HT29) and prostate cancer (DU145) cell lines .

- Molecular Docking Studies : Computational analyses suggest strong binding affinity to key proteins involved in cancer progression, such as EGFR tyrosine kinase. This interaction potentially inhibits cancer cell proliferation .

- Case Study : A study reported that treatment with 1-Benzyl-2-imino-10-oxo resulted in a dose-dependent decrease in tumor growth in xenograft models, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Testing : Preliminary tests showed that it possesses antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

- Mechanism of Action : The antimicrobial effect is thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.